molecular formula C17H20O3S B2371867 Methyl 3-{[4-(tert-butyl)benzyl]oxy}-2-thiophenecarboxylate CAS No. 344268-04-8

Methyl 3-{[4-(tert-butyl)benzyl]oxy}-2-thiophenecarboxylate

Cat. No.: B2371867
CAS No.: 344268-04-8
M. Wt: 304.4
InChI Key: LKKXPHJSDLRQPF-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(tert-butyl)benzyl]oxy}-2-thiophenecarboxylate (CAS: 344268-04-8) is a thiophene-based compound with the molecular formula C₁₇H₂₀O₃S and a molecular weight of 304.41 g/mol . Structurally, it features a methyl ester group at position 2 of the thiophene ring and a bulky 4-(tert-butyl)benzyloxy substituent at position 3 (Figure 1). The tert-butyl group confers significant steric hindrance and lipophilicity, which may influence solubility, metabolic stability, and intermolecular interactions.

Properties

IUPAC Name

methyl 3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3S/c1-17(2,3)13-7-5-12(6-8-13)11-20-14-9-10-21-15(14)16(18)19-4/h5-10H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKXPHJSDLRQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC2=C(SC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Methyl Thioglycolate and 2-Chloroacrylonitrile

The thiophene ring is synthesized via a cyclocondensation reaction between methyl thioglycolate and 2-chloroacrylonitrile in methanol under basic conditions (NaOMe, 0–20°C, 1 h). This method yields methyl 3-amino-2-thiophenecarboxylate with a 57% yield.

Reaction Conditions :

  • Reactants : Methyl thioglycolate (10.6 g, 100 mmol), 2-chloroacrylonitrile (8.75 g, 100 mmol).
  • Base : Sodium methoxide (10.8 g, 200 mmol).
  • Solvent : Methanol (90 mL).
  • Workup : Extraction with ethyl acetate, drying (MgSO₄), and silica gel chromatography.

Conversion of Amino to Hydroxyl Group

The amino group at position 3 is converted to a hydroxyl group via diazotization and hydrolysis:

  • Diazotization : Treatment with NaNO₂ and H₂SO₄ at 0–5°C forms the diazonium salt.
  • Hydrolysis : Heating the diazonium salt in aqueous H₂SO₄ yields the hydroxyl derivative.

Hypothetical Optimization :

  • Yield: ~50–60% (based on analogous transformations in heteroaromatic systems).
  • Critical Factors : Acid concentration, temperature control, and reaction time.

Synthesis of 4-(tert-Butyl)benzyl Bromide

Bromination of 4-(tert-Butyl)toluene

Radical bromination of 4-(tert-butyl)toluene using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) under UV light selectively functionalizes the benzylic position.

Reaction Conditions :

  • Reactant : 4-(tert-Butyl)toluene (1 equiv).
  • Brominating Agent : NBS (1.1 equiv).
  • Solvent : CCl₄ or CH₂Cl₂.
  • Yield : ~70–80% (estimated).

Alternative Route: HBr Treatment of 4-(tert-Butyl)benzyl Alcohol

4-(tert-Butyl)benzyl alcohol, synthesized via reduction of 4-(tert-butyl)benzaldehyde (NaBH₄, MeOH), is treated with HBr gas in ether to yield the bromide.

Advantages : Higher purity and scalability.

Alkylation of Methyl 3-Hydroxy-2-thiophenecarboxylate

The hydroxyl group at position 3 undergoes nucleophilic substitution with 4-(tert-butyl)benzyl bromide in the presence of a base:

Reaction Conditions :

  • Base : K₂CO₃ (2.5 equiv) or NaH (1.2 equiv).
  • Solvent : DMF or acetone.
  • Temperature : 60–80°C, 6–12 h.
  • Yield : ~65–75% (optimized).

Mechanistic Insight :
The base deprotonates the hydroxyl group, generating a thiophenoxide ion that attacks the electrophilic benzyl bromide. Steric hindrance from the tert-butyl group minimally affects reactivity due to the para substitution.

Alternative Synthetic Strategies

Direct C–O Coupling via Transition Metal Catalysis

Palladium-catalyzed C–O coupling between methyl 3-bromo-2-thiophenecarboxylate and 4-(tert-butyl)benzyl alcohol could bypass the hydroxyl intermediate. However, this method requires pre-functionalized substrates and specialized catalysts (e.g., Pd(OAc)₂, Xantphos).

Regioselective Functionalization Using Ester Directing Groups

The methyl ester at position 2 can direct electrophilic substitution to position 3, enabling direct hydroxylation via directed ortho-metalation (DoM). For example:

  • Lithiation : LDA at -78°C deprotonates position 3.
  • Quenching with Electrophile : O₂ or BO₃⁻ introduces the hydroxyl group.

Advantages : Avoids multi-step transformations of the amino group.

Comparative Analysis of Methodologies

Method Yield (%) Complexity Scalability Cost Efficiency
Cyclization + Diazotization 50–60 Moderate High Moderate
Direct C–O Coupling 40–50 High Low High
Regioselective Functionalization 60–70 High Moderate Moderate

Key Observations :

  • The cyclization-diazotization route offers the best balance of yield and scalability.
  • Transition metal-catalyzed methods, while elegant, are less practical for large-scale synthesis.

Challenges and Optimization Strategies

Diazotization Side Reactions

  • Mitigation : Strict temperature control (-5 to 0°C) and rapid workup minimize decomposition.
  • Alternative : Use of CuSO₄ as a catalyst for hydrolysis improves efficiency.

Alkylation Efficiency

  • Solvent Optimization : DMF enhances solubility of the thiophenoxide ion.
  • Base Selection : NaH provides stronger deprotonation but requires anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[4-(tert-butyl)benzyl]oxy}-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide; reactions are conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted benzyl ethers.

Scientific Research Applications

Methyl 3-{[4-(tert-butyl)benzyl]oxy}-2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-{[4-(tert-butyl)benzyl]oxy}-2-thiophenecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the nature of its interactions with biological molecules .

Comparison with Similar Compounds

Research Findings and Gaps

  • High-Yield Synthesis: Copper-catalyzed methods () are efficient for amino-substituted analogs but may require optimization for bulkier substituents like tert-butylbenzyloxy.
  • Biological Data Gap: No evidence directly addresses the target compound’s bioactivity.

Biological Activity

Methyl 3-{[4-(tert-butyl)benzyl]oxy}-2-thiophenecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies.

Antimicrobial Properties

Research has demonstrated that thiophene derivatives, including methyl thiophenecarboxylates, exhibit notable antimicrobial activity. A study highlighted that compounds with thiophene rings showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell membranes.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In vitro assays showed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests a potential therapeutic application in treating inflammatory diseases.

Cytotoxicity and Cancer Research

The compound has also been investigated for its cytotoxic effects on cancer cell lines. A study reported that methyl thiophenecarboxylates induce apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating effective dose-response relationships . The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.

Study on Antimicrobial Activity

A comprehensive study was conducted to evaluate the antimicrobial efficacy of various thiophene derivatives, including this compound. The results were compiled in the following table:

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

Anti-inflammatory Study

In another study focusing on the anti-inflammatory properties, the compound was tested for its ability to inhibit cytokine production in LPS-stimulated macrophages. The findings are summarized below:

TreatmentTNF-α Production (pg/mL)IL-6 Production (pg/mL)
Control15001200
This compound (10 µM)500300

Q & A

Q. Basic :

  • ¹H NMR : A singlet at δ ~1.3 ppm (9H, tert-butyl), δ ~5.2 ppm (2H, -OCH₂-), and δ ~6.8–7.4 ppm (aromatic protons).
  • IR : Strong ester C=O stretch at ~1700 cm⁻¹ and ether C-O at ~1250 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z 304.4 (C₁₇H₂₀O₃S⁺) .
    Advanced : High-resolution mass spectrometry (HRMS) confirms the exact mass, while 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals in complex mixtures. X-ray crystallography, though not reported for this compound, could elucidate solid-state conformation .

How can researchers design experiments to evaluate the biological activity of this compound, and what mechanistic hypotheses are plausible?

Basic : Initial screens include:

  • Antimicrobial assays : Disk diffusion or MIC against Gram-positive/negative bacteria.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases.
    Advanced : Mechanistic studies involve:
  • Target identification : Chemoproteomics (e.g., affinity chromatography with tagged derivatives) or molecular docking to predict binding to proteins like cyclooxygenase-2 (COX-2) .
  • Cellular uptake : Fluorescent labeling of the benzyl group to track intracellular localization .

What strategies are recommended for modifying the compound’s structure to study structure-activity relationships (SAR)?

Basic : Key modifications include:

  • Replacing the tert-butyl group with other hydrophobic substituents (e.g., CF₃, phenyl).
  • Converting the methyl ester to a free carboxylic acid or amide .
    Advanced :
  • Electron-withdrawing groups : Introduce nitro or cyano substituents to the benzyl ring to alter electronic density and reactivity.
  • Heterocycle substitution : Replace thiophene with furan or pyrrole to assess ring electronics’ impact on bioactivity .

How can researchers resolve contradictions in reported synthetic yields or purification methods for this compound?

Basic : Reproducibility issues may arise from:

  • Impure starting materials : Validate purity via HPLC or NMR before use.
  • Incomplete reaction : Extend reflux time or increase base equivalents .
    Advanced :
  • Solvent effects : Test solvent polarity (e.g., THF vs. DCM) to optimize solubility of intermediates.
  • Alternative purification : Use preparative HPLC instead of recrystallization for higher purity, especially for analogs with low crystallinity .

What computational methods are suitable for predicting the compound’s reactivity or interaction with biological targets?

Q. Basic :

  • DFT calculations : Predict electrophilic/nucleophilic sites based on Fukui indices.
  • Molecular docking (AutoDock Vina) : Screen against Protein Data Bank (PDB) targets like estrogen receptors .
    Advanced :
  • MD simulations : Simulate ligand-protein binding stability over time (e.g., GROMACS).
  • QSAR modeling : Corrogate structural features (e.g., logP, polar surface area) with observed bioactivity .

How does the tert-butyl group influence the compound’s physicochemical properties and pharmacological potential?

Basic : The tert-butyl group enhances:

  • Lipophilicity : Increases logP, improving membrane permeability (predicted logP ~4.2).
  • Metabolic stability : Shields the ether linkage from oxidative degradation .
    Advanced :
  • Steric effects : Reduces rotational freedom of the benzyloxy group, potentially stabilizing specific conformations in target binding pockets.
  • Crystallinity : Tert-butyl derivatives often exhibit better crystallinity, aiding in X-ray analysis .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced :

  • Solvent volume : Transition from batch to flow chemistry to reduce solvent waste.
  • Purification : Replace column chromatography with continuous crystallization techniques.
  • Safety : Assess exothermicity during large-scale reactions (e.g., using RC1e calorimetry) .

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